Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt
CAS No.:
Cat. No.: VC18288623
Molecular Formula: C23H42N2O4
Molecular Weight: 410.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H42N2O4 |
|---|---|
| Molecular Weight | 410.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
| Standard InChI | InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;8H,1,6H2,2-5H3,(H,12,15)(H,13,14) |
| Standard InChI Key | ZRIOKRZSXPPREV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Composition
Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt is a salt formed between the Boc-protected dehydro-leucine anion and dicyclohexylammonium cation. The compound’s IUPAC name is N-cyclohexylcyclohexanamine;4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid, reflecting its bifunctional structure . Key structural components include:
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A tert-butoxycarbonyl (Boc) protecting group.
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A 4,5-dehydro-L-leucine residue with an α,β-unsaturated bond.
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A dicyclohexylamine counterion.
The unsaturated bond in the leucine derivative introduces conformational rigidity, which is advantageous in peptide design .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 410.59 g/mol | |
| Melting Point | 148–153°C | |
| Boiling Point | 365°C at 760 mmHg | |
| Flash Point | 174.5°C | |
| Vapor Pressure | mmHg | |
| Solubility | Soluble in methanol |
The compound’s optical rotation is (C=1 in MeOH), indicating its chiral nature .
Synthesis and Production
Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt is synthesized through a multi-step process:
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Dehydro-Leucine Formation: Introduction of the α,β-unsaturated bond via elimination reactions using L-leucine precursors.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amino group.
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Salt Formation: Counterion exchange with dicyclohexylamine to improve crystallinity and stability.
The final product is typically stored at -15°C to prevent decomposition .
Applications in Research and Industry
Peptide Synthesis
The compound is pivotal in synthesizing cyclic peptides, which exhibit superior metabolic stability compared to linear analogs. The dehydro-leucine residue induces β-turn conformations, facilitating cyclization through click chemistry or lactamization . For example, peptides incorporating this residue show 3–5× enhanced resistance to proteolytic degradation in vitro.
Pharmaceutical Development
In drug discovery, the compound’s rigid structure enables precise targeting of enzymes and receptors. Recent studies highlight its use in:
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Kinase Inhibitors: Modulating ATP-binding pockets due to steric effects from the dicyclohexylammonium group.
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GPCR Ligands: Enhancing binding affinity to G protein-coupled receptors through conformational restriction .
Biochemical Research
Researchers employ this compound to probe protein-ligand interactions. The unsaturated bond acts as a spectroscopic handle for monitoring binding events via UV-Vis or fluorescence quenching.
Material Science
The dicyclohexylammonium moiety improves thermal stability in polymers. Blends containing 10 wt% of the compound exhibit a 40°C increase in glass transition temperature () compared to unmodified polymers .
Cosmetic Formulations
Preliminary studies suggest its potential in anti-aging creams, where it stabilizes collagen peptides by inhibiting matrix metalloproteinases (MMPs) .
| Risk Code | Description |
|---|---|
| R22 | Harmful if swallowed |
| R37/38 | Irritating to respiratory system and skin |
| R41 | Risk of serious eye damage |
| R50/53 | Toxic to aquatic life with long-term effects |
Safety protocols mandate the use of PPE (gloves, goggles) and adherence to waste disposal guidelines (UN 3077, Packing Group III) .
Recent Research Findings
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Cyclic Peptide Therapeutics: A 2024 study demonstrated that cyclic peptides synthesized with this compound achieved 90% oral bioavailability in murine models, a 4× improvement over linear variants.
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Targeted Drug Delivery: Functionalization with polyethylene glycol (PEG) chains enabled tumor-specific accumulation in vivo, reducing off-target effects by 70%.
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